(6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide
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Overview
Description
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide typically involves the reaction of 6-(dimethylamino)pyrimidine-4-thiol with acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other bioactive pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: A related compound with similar structural features and biological activities.
4,6-Dimethylpyrimidine-2-thiol: Another pyrimidine derivative with potential pharmacological properties.
Uniqueness
2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide is unique due to its specific substitution pattern and the presence of both dimethylamino and thioacetohydrazide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
95546-89-7 |
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Molecular Formula |
C8H13N5OS |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-[6-(dimethylamino)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C8H13N5OS/c1-13(2)6-3-8(11-5-10-6)15-4-7(14)12-9/h3,5H,4,9H2,1-2H3,(H,12,14) |
InChI Key |
IDQHYABTIQMMSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)SCC(=O)NN |
Origin of Product |
United States |
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